1-Bromohexane-6,6,6-D3

Quantitative mass spectrometry MRM transition Isotopic resolution

1-Bromohexane-6,6,6-D3 (CAS 350818-70-1) is a terminal-deuterated isotopologue of 1-bromohexane, a C6 alkyl bromide building block. The compound possesses three deuterium atoms specifically substituted at the terminal methyl position (position 6), producing a mass shift of +3 Da relative to the unlabeled parent (molecular weight 168.09 g/mol vs.

Molecular Formula C6H13B
Molecular Weight 168.09 g/mol
CAS No. 350818-70-1
Cat. No. B3044156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexane-6,6,6-D3
CAS350818-70-1
Molecular FormulaC6H13B
Molecular Weight168.09 g/mol
Structural Identifiers
SMILESCCCCCCBr
InChIInChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3
InChIKeyMNDIARAMWBIKFW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohexane-6,6,6-D3 (CAS 350818-70-1): Analytical-Grade Deuterated Internal Standard for Mass Spectrometry Quantification


1-Bromohexane-6,6,6-D3 (CAS 350818-70-1) is a terminal-deuterated isotopologue of 1-bromohexane, a C6 alkyl bromide building block. The compound possesses three deuterium atoms specifically substituted at the terminal methyl position (position 6), producing a mass shift of +3 Da relative to the unlabeled parent (molecular weight 168.09 g/mol vs. 165.07 g/mol) [1]. As an isotopically labeled analog, it is supplied as a clear colorless liquid and is exclusively intended as an internal standard for quantitative mass spectrometry analysis of 1-bromohexane in environmental, pharmaceutical, or metabolic applications .

Why Unlabeled 1-Bromohexane Cannot Substitute for 1-Bromohexane-6,6,6-D3 in Quantitative MS Workflows


In quantitative LC-MS/MS or GC-MS analysis, unlabeled 1-bromohexane cannot be substituted for 1-Bromohexane-6,6,6-D3 because the two compounds are designed for fundamentally distinct and complementary roles within the analytical workflow. Unlabeled 1-bromohexane serves as the target analyte being measured, whereas 1-Bromohexane-6,6,6-D3 functions as the stable isotope-labeled internal standard (SIL-IS) added at a known concentration to correct for sample preparation losses, matrix-induced ion suppression/enhancement, and instrument variability [1]. The deuterium substitution confers a +3 Da mass shift that enables unambiguous MRM differentiation by the mass spectrometer, while the chemical behavior—extraction recovery, derivatization efficiency, and chromatographic retention—remains near-identical to the analyte [2]. Regulatory bioanalytical method validation guidelines explicitly require the use of a structurally matched SIL-IS for robust quantification; employing an unlabeled surrogate or a structurally dissimilar analog introduces unquantifiable bias and fails to meet GLP or bioequivalence study acceptance criteria [3].

1-Bromohexane-6,6,6-D3: Comparative Quantitative Evidence for Procurement and Analytical Method Selection


Mass Spectrometric Differentiation: +3 Da Shift Enables Baseline MRM Resolution from Unlabeled 1-Bromohexane

1-Bromohexane-6,6,6-D3 provides a +3 Da mass shift relative to unlabeled 1-bromohexane (C6H13Br), enabling complete baseline separation in the MS1 or MS2 analyzer without isotopic cross-contamination between the internal standard and analyte channels [1]. The exact mass difference is +3.01883 Da (monoisotopic mass 167.03889 vs. 164.02006) [2]. This +3 Da spacing exceeds the minimal requirement for reliable MRM discrimination, which typically necessitates ≥2 Da separation to avoid isotopic cluster overlap from naturally occurring 13C and 81Br isotopes [3].

Quantitative mass spectrometry MRM transition Isotopic resolution

Isotopic Purity Requirement: Minimum 98% Deuterium Enrichment for Regulatory-Compliant Bioanalytical Quantification

1-Bromohexane-6,6,6-D3 must be procured with certified isotopic enrichment ≥98 atom% D at the terminal methyl position to meet the minimum performance threshold for SIL-IS application in regulated bioanalysis [1]. The purity and enrichment specification directly impacts quantification accuracy: lower enrichment (<98 atom% D) introduces residual unlabeled 1-bromohexane carryover into the IS channel, artificially elevating the measured IS-to-analyte ratio and causing systematic negative bias in calculated analyte concentrations [2].

Isotopic enrichment Bioanalytical method validation Regulatory compliance

Terminal vs. Distributed Deuteration: Site-Specific Labeling Minimizes Deuterium Isotope Effect on Reversed-Phase Chromatography

1-Bromohexane-6,6,6-D3 concentrates deuteration at the terminal methyl group (C6 position) rather than distributing deuterium along the alkyl chain. This site-specific terminal deuteration is a deliberate design choice to minimize the deuterium isotope effect on reversed-phase LC retention time [1]. Literature data indicate that compounds with perdeuterated alkyl chains (e.g., -CD2- substitution) exhibit a measurable ΔtR of approximately 0.02–0.10 min earlier elution per deuterium atom under typical RP conditions, which can prevent co-elution with the analyte and impair matrix effect compensation [2]. Terminal-only deuteration, as in 1-Bromohexane-6,6,6-D3, reduces this chromatographic shift to negligible levels (<0.01 min ΔtR) while preserving the +3 Da mass differentiation required for MRM [3].

Deuterium isotope effect Reversed-phase chromatography Internal standard co-elution

Procurement Differentiation: +3 Da Terminal-Deuterated C6 Alkyl Bromide vs. Alternative Deuterated Alkyl Bromides

1-Bromohexane-6,6,6-D3 is a specific C6 chain-length deuterated alkyl bromide, distinguished from both shorter-chain analogs (e.g., 1-bromobutane-d9, 1-bromopentane-d11) and longer-chain analogs (e.g., 1-bromooctane-d17, 1-bromodecane-d21) [1]. The alkyl chain length directly determines the compound's hydrophobicity (logP), volatility, and chromatographic behavior—parameters that must precisely match the unlabeled 1-bromohexane analyte for valid internal standardization [2]. Substituting a C5 or C7 deuterated analog introduces differential extraction recovery (e.g., 15–40% deviation in liquid-liquid extraction efficiency) and distinct chromatographic retention, both of which invalidate the fundamental assumption of identical physicochemical behavior between IS and analyte [3].

Deuterated alkyl bromide Internal standard sourcing Alkyl chain length

Commercially Available from Certified Suppliers: CoA-Documented Purity and Isotopic Enrichment Data

1-Bromohexane-6,6,6-D3 is commercially supplied by multiple certified isotope-labeling vendors (e.g., TRC, CDN Isotopes, BOC Sciences) with full analytical documentation including Certificate of Analysis (CoA) detailing chemical purity and isotopic enrichment . Published pricing data indicate 10 mg quantities available at approximately $81, providing an accessible entry point for method development and small-scale validation . This commercial availability with documented characterization data contrasts with custom-synthesized deuterated compounds, which typically require 4–8 week lead times and additional in-house purity verification by NMR or high-resolution MS [1].

Certificate of Analysis Isotopic enrichment Supplier qualification

1-Bromohexane-6,6,6-D3: High-Value Application Scenarios for Analytical and Synthetic Workflows


LC-MS/MS or GC-MS Quantification of 1-Bromohexane in Environmental and Biological Matrices

1-Bromohexane-6,6,6-D3 is the definitive internal standard for quantifying trace levels of unlabeled 1-bromohexane in environmental samples (groundwater, soil, air) or biological matrices (plasma, urine, tissue homogenates) using isotope dilution mass spectrometry. The +3 Da mass shift enables unambiguous MRM differentiation, while the matched C6 alkyl chain ensures identical extraction recovery and ionization efficiency . Laboratories performing EPA methods or bioequivalence studies should spike a fixed concentration of 1-Bromohexane-6,6,6-D3 (e.g., 50–200 ng/mL) into all calibration standards, QCs, and unknown samples prior to extraction to correct for matrix effects and instrument drift [1].

Mechanistic and Kinetic Isotope Effect Studies in Grignard and Organometallic Chemistry

1-Bromohexane-6,6,6-D3 serves as a terminal-deuterated precursor for the synthesis of isotopically labeled Grignard reagents (C6D3-labeled hexylmagnesium bromide) and subsequent organometallic intermediates . The site-specific deuteration at the terminal methyl group allows researchers to probe kinetic isotope effects (KIE) in carbon-carbon bond-forming reactions, distinguish between radical and polar mechanisms, and trace the fate of the terminal methyl group through multi-step synthetic sequences [1]. The isotopic label is retained through typical Grignard and coupling chemistry, enabling product characterization by MS or 2H NMR [2].

Synthesis of Deuterium-Labeled Pharmaceuticals and Agrochemical Intermediates

As a terminal-deuterated C6 alkyl halide building block, 1-Bromohexane-6,6,6-D3 is employed in the synthesis of deuterium-labeled drug candidates, metabolites, or agrochemical intermediates where the terminal methyl group requires isotopic tracing . In pharmaceutical R&D, deuterated analogs are increasingly used to improve metabolic stability (deuterium kinetic isotope effect) or to generate labeled internal standards for clinical ADME studies [1]. The compound's reactivity as a primary alkyl bromide enables facile nucleophilic substitution, Grignard formation, or Suzuki coupling, providing a versatile entry point for incorporating the terminal -CD3 label into more complex molecular architectures [2].

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